molecular formula C19H16N4O2S B11633703 (7Z)-3-(4-acetylphenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-acetylphenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11633703
M. Wt: 364.4 g/mol
InChI Key: VLXVKESLGUTVND-YVLHZVERSA-N
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Description

(7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound that belongs to the class of thiazolotriazine derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with an acetylphenyl and a pyridinylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-acetylphenylhydrazine with pyridine-4-carbaldehyde to form an intermediate hydrazone. This intermediate then undergoes cyclization with a thioamide to yield the final thiazolotriazine compound. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production. The industrial methods also focus on minimizing waste and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under mild to moderate temperatures, ranging from room temperature to 80°C, and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Chemistry

In chemistry, (7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for developing new therapeutic agents .

Industry

In the industrial sector, the compound is explored for its potential use in developing advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics and nanotechnology .

Mechanism of Action

The mechanism of action of (7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolotriazine derivatives and related heterocyclic compounds, such as:

Uniqueness

What sets (7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE apart is its unique combination of functional groups and ring systems, which confer distinct electronic and steric properties. These characteristics enhance its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

(7Z)-3-(4-acetylphenyl)-7-(pyridin-4-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H16N4O2S/c1-13(24)15-2-4-16(5-3-15)22-11-21-19-23(12-22)18(25)17(26-19)10-14-6-8-20-9-7-14/h2-10H,11-12H2,1H3/b17-10-

InChI Key

VLXVKESLGUTVND-YVLHZVERSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=NC=C4)/S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=NC=C4)S3

Origin of Product

United States

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